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Compound Name: Retusin (Standard)

Cat. No.: B192262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Retusin is a name attributed to two distinct flavonoid compounds, a flavonol and an isoflavone,

both of which are found in various medicinal plants. The use of a well-characterized reference

standard is paramount for the quality control and standardization of herbal medicines.[1][2] This

document provides detailed application notes and experimental protocols for the use of both

Retusin flavonol and Retusin isoflavone as reference standards in the analysis of herbal

products.

It is crucial to correctly identify the specific Retusin compound relevant to the herbal matrix

under investigation.

Retusin (Flavonol): An O-methylated flavonol found in plants such as Origanum vulgare

(oregano) and Ariocarpus retusus.[3] Its chemical name is 5-Hydroxy-3,3′,4′,7-

tetramethoxyflavone.

Retusin (Isoflavone): An O-methylated isoflavone found in Fabaceae species like Dalbergia

retusa. Its chemical name is 7,8-Dihydroxy-4′-methoxyisoflavone.

These application notes will cover the analytical techniques of High-Performance Liquid

Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear
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Magnetic Resonance (NMR) spectroscopy for the identification and quantification of Retusin in

herbal extracts.

Chemical Properties
A summary of the key chemical properties for both Retusin compounds is provided in the table

below.

Property Retusin (Flavonol) Retusin (Isoflavone)

Chemical Structure
5-Hydroxy-3,3′,4′,7-

tetramethoxyflavone

7,8-Dihydroxy-4′-

methoxyisoflavone

CAS Number 1245-15-4 37816-19-6

Molecular Formula C₁₉H₁₈O₇ C₁₆H₁₂O₅

Molar Mass 358.34 g/mol 284.26 g/mol

Appearance Typically a crystalline solid Typically a crystalline solid

Solubility
Soluble in organic solvents like

methanol, ethanol, and DMSO

Soluble in organic solvents like

methanol, ethanol, and DMSO

Application 1: Quality Control of Herbal Medicines
using HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and

widely used technique for the quantification of phytochemicals in herbal extracts.[4][5]

Experimental Protocol: HPLC-UV Analysis of Retusin
This protocol provides a general framework for the analysis of Retusin (flavonol and

isoflavone). Method optimization and validation are essential for each specific herbal matrix.

1. Instrumentation and Materials:

High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) detector.
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Analytical balance.

Volumetric flasks and pipettes.

Syringe filters (0.45 µm).

HPLC grade solvents (methanol, acetonitrile, water).

Acids (e.g., formic acid, acetic acid, or phosphoric acid).

Retusin reference standard (flavonol or isoflavone, as appropriate).

2. Chromatographic Conditions (Proposed):

Parameter
Retusin (Flavonol) -
Proposed

Retusin (Isoflavone) -
Proposed

Column
C18 reverse-phase column

(e.g., 4.6 x 250 mm, 5 µm)

C18 reverse-phase column

(e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase

A: 0.1% Formic acid in

WaterB: 0.1% Formic acid in

Acetonitrile

A: 0.1% Acetic acid in WaterB:

Acetonitrile

Gradient

0-5 min, 10-30% B5-20 min,

30-60% B20-25 min, 60-10%

B25-30 min, 10% B

0-10 min, 20-40% B10-25 min,

40-70% B25-30 min, 70-20%

B30-35 min, 20% B

Flow Rate 1.0 mL/min 1.0 mL/min

Column Temperature 30 °C 30 °C

Detection Wavelength
~340 nm (based on flavonol

UV spectra)

~260 nm (based on isoflavone

UV spectra)

Injection Volume 10-20 µL 10-20 µL

3. Standard Solution Preparation:

Accurately weigh about 5.0 mg of the Retusin reference standard.
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Dissolve in methanol in a 10 mL volumetric flask to obtain a stock solution of 500 µg/mL.

Prepare a series of working standard solutions by diluting the stock solution with methanol to

concentrations ranging from 1 to 100 µg/mL.

4. Sample Preparation (General Procedure for Herbal Material):

Accurately weigh about 1.0 g of the powdered herbal material.

Extract with 25 mL of methanol by ultrasonication for 30 minutes, followed by centrifugation.

Repeat the extraction process twice more.

Combine the supernatants and evaporate to dryness under reduced pressure.

Redissolve the residue in a known volume of methanol (e.g., 5 mL).

Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

5. Data Analysis:

Construct a calibration curve by plotting the peak area against the concentration of the

standard solutions.

Determine the concentration of Retusin in the sample extract from the calibration curve.

Calculate the content of Retusin in the original herbal material (e.g., in mg/g).

Quantitative Data Summary (Illustrative)
As specific quantitative data for Retusin is not readily available in the literature, the following

table presents typical validation parameters for the HPLC analysis of a related flavonol, Rutin,

to illustrate the expected performance of a validated method.
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Parameter
Typical Value for a Related Flavonol
(Rutin)

Linearity Range 1 - 200 µg/mL

Correlation Coefficient (r²) > 0.999

Limit of Detection (LOD) 0.1 - 0.5 µg/mL

Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL

Precision (%RSD) < 2%

Accuracy (Recovery %) 95 - 105%

Experimental Workflow: HPLC Analysis
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Caption: Workflow for HPLC analysis of Retusin.
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Application 2: Identification and Quantification
using GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation

and identification of volatile and semi-volatile compounds. For non-volatile compounds like

flavonoids, a derivatization step is typically required to increase their volatility.

Experimental Protocol: GC-MS Analysis of Retusin
1. Instrumentation and Materials:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Autosampler.

Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%

Trimethylchlorosilane (TMCS)).

Pyridine (anhydrous).

Solvents (e.g., hexane, ethyl acetate).

Retusin reference standard.

2. Derivatization Protocol (Proposed):

Place a dried aliquot of the sample extract or standard in a reaction vial.

Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

Seal the vial and heat at 70°C for 30 minutes.

Cool the vial to room temperature before injection into the GC-MS.

3. GC-MS Conditions (Proposed):
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Parameter Proposed Value

GC Column
DB-5ms or equivalent (30 m x 0.25 mm, 0.25

µm film thickness)

Injector Temperature 280 °C

Oven Temperature Program
Initial 100 °C for 2 min, ramp at 10 °C/min to

300 °C, hold for 10 min

Carrier Gas Helium at a constant flow of 1.0 mL/min

Ionization Mode Electron Ionization (EI) at 70 eV

Mass Range 50-600 m/z

Injection Volume 1 µL (split or splitless mode)

4. Data Analysis:

Identify the derivatized Retusin peak by its retention time and mass spectrum.

For quantification, prepare a calibration curve using derivatized standards.

Use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in

quantitative analysis.

Experimental Workflow: GC-MS Analysis
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Caption: Workflow for GC-MS analysis of Retusin.

Application 3: Structural Elucidation using NMR
Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the

unambiguous structural elucidation of natural products.

Experimental Protocol: NMR Analysis of Retusin
1. Instrumentation and Materials:

NMR spectrometer (e.g., 400 MHz or higher).

NMR tubes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.benchchem.com/product/b192262?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

Retusin reference standard.

2. Sample Preparation:

Dissolve 5-10 mg of the purified Retusin sample in approximately 0.6 mL of a suitable

deuterated solvent.

Transfer the solution to an NMR tube.

3. NMR Experiments:

Acquire ¹H NMR and ¹³C NMR spectra.

For complete structural assignment, perform 2D NMR experiments such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation).

NMR Data Summary (Illustrative)
The following tables provide expected chemical shift ranges for the core structures of Retusin

flavonol and isoflavone based on literature data for similar compounds.

Retusin (Flavonol) - Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):
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Position ¹H δ (ppm) ¹³C δ (ppm)

A-Ring

5 - ~161

6 ~6.2 ~98

7 - ~164

8 ~6.4 ~93

9 - ~157

10 - ~104

B-Ring

2' ~7.5-7.7 ~121

5' ~7.0 ~111

6' ~7.5-7.7 ~122

C-Ring

2 - ~156

3 - ~138

4 - ~176

Methoxy ~3.8-4.0 ~55-60

Retusin (Isoflavone) - Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):
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Position ¹H δ (ppm) ¹³C δ (ppm)

A-Ring

5 ~7.8 ~127

6 ~6.9 ~115

7 - ~147

8 - ~145

B-Ring

2' ~7.4 ~130

3' ~6.9 ~114

5' ~6.9 ~114

6' ~7.4 ~130

C-Ring

2 ~8.3 ~154

3 - ~123

4 - ~175

Methoxy ~3.8 ~55

Signaling Pathways Modulated by Flavonoids
While specific studies on the signaling pathways directly modulated by Retusin are limited,

flavonoids and isoflavones are known to interact with various cellular signaling cascades.

Flavonol-Modulated Signaling Pathways
Flavonols, such as Retusin (flavonol), have been shown to exert anti-inflammatory and anti-

cancer effects by modulating key signaling pathways like MAPK and NF-κB.
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Caption: Proposed inhibition of MAPK and NF-κB pathways by Retusin (flavonol).

Isoflavone-Modulated Signaling Pathways
Isoflavones, including Retusin (isoflavone), are known to influence signaling pathways involved

in cell proliferation and apoptosis, such as the PI3K/Akt/mTOR and Notch pathways.
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Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by Retusin (isoflavone).

Conclusion
The use of Retusin (both flavonol and isoflavone) as a reference standard is essential for the

reliable quality control of herbal medicines. The protocols outlined in these application notes

provide a comprehensive framework for the analysis of these compounds using modern

analytical techniques. It is imperative for researchers to validate these methods for their

specific herbal matrices to ensure accurate and reproducible results. Further research into the

specific biological activities and signaling pathways of both Retusin compounds will enhance

their value as phytochemical markers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.benchchem.com/product/b192262?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/jf035073r
https://www.mdpi.com/1420-3049/20/2/3431
https://en.wikipedia.org/wiki/Retusin_(flavonol)
https://www.researchgate.net/publication/318832886_HPLC-UV_Method_for_Determing_Flavonoids_in_Hawthorn_Flowers_and_Leaves
https://www.mdpi.com/2297-8739/12/2/19
https://www.benchchem.com/product/b192262#using-retusin-as-a-reference-standard-in-herbal-medicine-analysis
https://www.benchchem.com/product/b192262#using-retusin-as-a-reference-standard-in-herbal-medicine-analysis
https://www.benchchem.com/product/b192262#using-retusin-as-a-reference-standard-in-herbal-medicine-analysis
https://www.benchchem.com/product/b192262#using-retusin-as-a-reference-standard-in-herbal-medicine-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b192262?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

